(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resultant product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of tert-butoxycarbonyl derivatives often employs di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction is conducted in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium bicarbonate or potassium carbonate to neutralize the by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bond in the hept-6-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form the corresponding saturated compound.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can react with the Boc-protected amino group under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid involves the deprotection of the Boc group under acidic conditions, leading to the formation of the free amine. This free amine can then participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylhept-6-enoic acid: Lacks the Boc protection, making it more reactive.
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhexanoic acid: Similar structure but with a saturated carbon chain.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid is unique due to the presence of both a Boc-protected amino group and an unsaturated carbon chain, providing a balance of stability and reactivity that is valuable in synthetic chemistry.
Properties
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-7-8-9-13(5,10(15)16)14-11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,17)(H,15,16)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQAESPSKCGLNL-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCCC=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCC=C)(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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